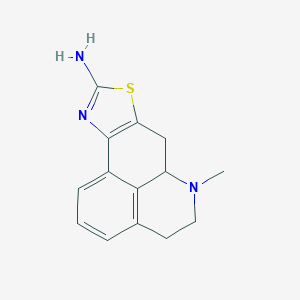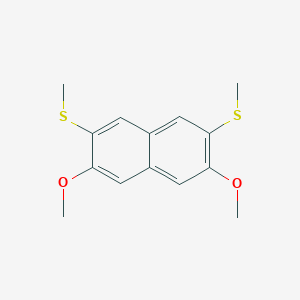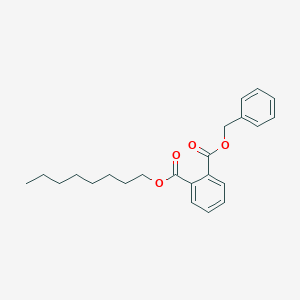![molecular formula C11H15FN2O4 B035272 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione CAS No. 110864-91-0](/img/structure/B35272.png)
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione, also known as 2-Deoxy-2-fluoro-D-ribose (FDR), is a fluorinated nucleoside analog. It has been studied for its potential use in cancer treatment, as well as in other areas of scientific research.
Mécanisme D'action
FDR works by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the amount of deoxyribonucleotides available for DNA synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
FDR has been shown to have anticancer effects in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FDR in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. However, FDR is highly unstable and can be difficult to work with in a laboratory setting.
Orientations Futures
There are several potential future directions for research involving FDR. One area of interest is the development of more stable analogs of FDR that can be used more easily in laboratory settings. Another area of interest is the use of FDR in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying FDR's anticancer effects and to identify potential biomarkers for predicting patient response to FDR treatment.
Méthodes De Synthèse
Several methods have been developed for the synthesis of FDR. One such method involves the reaction of 2-deoxy-D-ribose with hydrogen fluoride in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-deoxy-2,2-difluoro-D-ribose with sodium hydroxide, followed by reduction with lithium aluminum hydride.
Applications De Recherche Scientifique
FDR has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in imaging techniques, such as positron emission tomography (PET) imaging.
Propriétés
Numéro CAS |
110864-91-0 |
|---|---|
Nom du produit |
1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
Formule moléculaire |
C11H15FN2O4 |
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
1-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O4/c1-5-3-14(11(18)13-10(5)17)7-2-6(4-15)9(16)8(7)12/h3,6-9,15-16H,2,4H2,1H3,(H,13,17,18) |
Clé InChI |
NAPFCOTWNFYETB-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)O)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)O)CO |
Synonymes |
1-((1,2,3,4)-2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-5-methyl-2,4-(1H,3H)-pyrimidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)








![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)


![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)
